molecular formula C24H25N3O4 B244693 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B244693
M. Wt: 419.5 g/mol
InChI Key: PAKPPURFMNDWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide is a chemical compound belonging to the class of piperazines It is known for its complex structure, which includes a furan ring, a piperazine ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 2-furanyl(oxo)methyl chloride with 1-piperazine to form an intermediate. This intermediate is then reacted with 4-aminophenyl-2-(3-methylphenoxy)acetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the oxo group can produce hydroxyl derivatives.

Scientific Research Applications

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-(4-chlorophenyl)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide

Uniqueness

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H25N3O4/c1-18-4-2-5-21(16-18)31-17-23(28)25-19-7-9-20(10-8-19)26-11-13-27(14-12-26)24(29)22-6-3-15-30-22/h2-10,15-16H,11-14,17H2,1H3,(H,25,28)

InChI Key

PAKPPURFMNDWCG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.